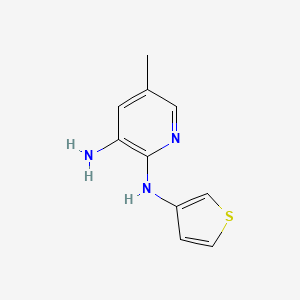

5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine is a chemical compound that has been extensively researched for its potential applications in the field of medicine. The compound is also known as Methylthiophenylpyridinediamine or MTPPDA. It has a molecular formula of C12H12N4S and a molecular weight of 248.32 g/mol.

Mécanisme D'action

The mechanism of action of 5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS) and by scavenging free radicals. It has also been suggested that the compound may act by inhibiting the activity of proteins involved in the regulation of cell growth and proliferation.

Biochemical and Physiological Effects:

Studies have shown that 5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine has a number of biochemical and physiological effects. It has been found to reduce the production of ROS and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It has also been found to inhibit the activity of proteins involved in the regulation of cell growth and proliferation, such as the protein kinase B (AKT) and the mammalian target of rapamycin (mTOR).

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine is its relatively low toxicity. It has been found to be well-tolerated in animal studies and has not been associated with any significant side effects. However, one of the limitations of the compound is its poor solubility in water, which may limit its use in certain experiments.

Orientations Futures

There are a number of future directions for research on 5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine. One area of research is the development of more effective synthesis methods that can increase the yield and purity of the compound. Another area of research is the identification of the specific proteins and enzymes that are targeted by the compound, which could lead to the development of more targeted therapies for diseases such as cancer and neurodegenerative diseases. Finally, further studies are needed to determine the long-term safety and efficacy of the compound in humans.

Méthodes De Synthèse

The synthesis of 5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine involves the reaction of 2-amino-5-methylpyridine with thiophene-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by recrystallization from a suitable solvent.

Applications De Recherche Scientifique

5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine has been extensively researched for its potential applications in the field of medicine. It has been found to have anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propriétés

IUPAC Name |

5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7-4-9(11)10(12-5-7)13-8-2-3-14-6-8/h2-6H,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKJSTFCLRZXNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)NC2=CSC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-2-N-thiophen-3-ylpyridine-2,3-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(8-Methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanone](/img/structure/B7579436.png)

![2-(2,3-dihydro-1H-inden-5-yloxy)-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7579438.png)

![2-[4-[(4-Bromo-3-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579444.png)

![2-[4-[(5-Bromo-2-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579454.png)

![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7579461.png)

![(3R)-1-[(4-iodophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7579466.png)

![2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579468.png)

![5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one](/img/structure/B7579475.png)

![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B7579488.png)

![(E)-3-(4-fluorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7579505.png)

![2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579528.png)

![2-[[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579534.png)

![2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579538.png)